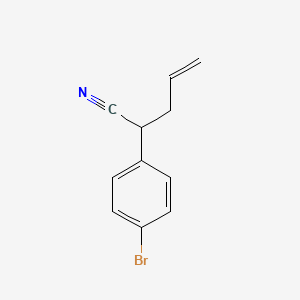

2-(4-Bromophenyl)pent-4-enenitrile

Description

Significance of Aryl Nitriles and Unsaturated Nitriles in Synthetic Organic Chemistry

Aryl nitriles, organic compounds featuring a nitrile group (-C≡N) directly attached to an aromatic ring, are of considerable importance in chemistry. chemicalbook.com They are integral to the synthesis of a wide array of fine chemicals, agrochemicals, and pharmaceuticals. lookchem.com The nitrile group is a versatile functional group that can be converted into other valuable moieties such as amines, amides, and carboxylic acids. nih.gov

Similarly, unsaturated nitriles, particularly α,β-unsaturated nitriles, are highly reactive and serve as key intermediates in the synthesis of nitrogen-containing heterocyclic compounds like pyridines and pyrroles. nih.gov The conjugation of the nitrile group with a carbon-carbon double or triple bond enhances their reactivity towards nucleophilic additions and cycloaddition reactions. nih.gov

Strategic Position of 2-(4-Bromophenyl)pent-4-enenitrile as a Versatile Synthetic Intermediate

This compound holds a strategic position as a multifaceted synthetic intermediate due to the presence of three distinct reactive sites: the 4-bromophenyl group, the nitrile functionality, and the terminal alkene. This trifecta of functional groups allows for a diverse range of chemical transformations, making it a valuable precursor for a variety of more complex molecules.

The synthesis of this compound can be envisioned through the allylation of 4-bromophenylacetonitrile (B126402). rsc.orgchemicalbook.com This reaction would involve the deprotonation of the α-carbon of 4-bromophenylacetonitrile followed by reaction with an allyl halide. Phase-transfer catalysis is a methodology that has been effectively employed for the alkylation of related arylacetonitriles, offering a potentially efficient and scalable route. nih.govrsc.org

The reactivity of this compound can be harnessed in several ways:

The Aryl Bromide: The bromo-substituent on the phenyl ring is a versatile handle for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents.

The Nitrile Group: As previously mentioned, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a different class of compounds.

The Terminal Alkene: The pent-4-ene moiety can undergo various reactions typical of alkenes, including hydrogenation, hydroboration-oxidation, and epoxidation, further expanding its synthetic utility.

Below is a table summarizing the key properties of this compound and its starting material, 4-bromophenylacetonitrile.

| Property | This compound | 4-Bromophenylacetonitrile |

| CAS Number | 463940-86-5 chemicalbook.com | 16532-79-9 manchesterorganics.com |

| Molecular Formula | C11H10BrN chemicalbook.com | C8H6BrN manchesterorganics.com |

| Molecular Weight | 236.11 g/mol chemicalbook.com | 196.04 g/mol |

| Physical Form | White to Yellow Solid sigmaaldrich.com | Solid |

| Purity | 95% sigmaaldrich.com | |

| InChI Key | GYDVJVWUUSCAPC-UHFFFAOYSA-N sigmaaldrich.com | MFHFWRBXPQDZSA-UHFFFAOYSA-N |

Overview of Research Trajectories for Related Chemical Scaffolds

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for related chemical scaffolds are vibrant and indicative of the potential applications of this compound.

Research into compounds containing the 4-bromophenyl moiety is widespread. For instance, (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol has been synthesized and characterized, highlighting the use of the 4-bromophenyl group in the construction of complex heterocyclic systems. The synthesis of this molecule involves the S-alkylation of a triazole derivative containing the 4-bromophenyl group.

Similarly, the pent-4-enenitrile scaffold is of interest. For example, 2,4-dimethyl-2-pentenenitrile is recognized for its potential in pharmaceuticals and materials science. researchgate.net The development of catalytic methods for the synthesis of substituted pentenenitriles is an active area of research. acs.org

Furthermore, the development of catalytic methods for the synthesis of 2-aryl-substituted heterocycles is a significant area of research. organic-chemistry.org Given that this compound is a 2-aryl substituted nitrile, it could potentially serve as a precursor in the synthesis of various heterocyclic structures.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)pent-4-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c1-2-3-10(8-13)9-4-6-11(12)7-5-9/h2,4-7,10H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDVJVWUUSCAPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C#N)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696807 | |

| Record name | 2-(4-Bromophenyl)pent-4-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

463940-86-5 | |

| Record name | 2-(4-Bromophenyl)pent-4-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Bromophenyl Pent 4 Enenitrile

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-(4-Bromophenyl)pent-4-enenitrile, the analysis highlights several logical disconnections and functional group interconversions.

Functional Group Interconversion (FGI) Pathways

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. fiveable.me In the context of this compound, the nitrile group is a key target for FGI.

Nitrile from Amide: The nitrile moiety can be retrosynthetically disconnected to a primary amide, specifically 2-(4-bromophenyl)pent-4-enamide. This transformation in the forward direction is a classical dehydration reaction, often achieved with reagents like phosphorus pentoxide. chemicalbook.com

Nitrile from Carboxylic Acid: Alternatively, the nitrile can be derived from a carboxylic acid. This pathway involves converting the carboxylic acid to a primary amide, followed by dehydration.

Bromo Group Introduction: The bromo group on the aromatic ring is typically installed via electrophilic aromatic substitution on a phenyl precursor. solubilityofthings.com This is usually done on an earlier-stage intermediate before the addition of the more complex side-chain.

Carbon-Carbon Bond Forming Disconnections

The formation of the carbon skeleton is central to the synthesis. The most strategic C-C bond disconnection in this compound is at the C2 position, between the benzylic carbon and the allyl group.

α-Alkylation Disconnection: This disconnection breaks the bond between the carbon bearing the nitrile and phenyl groups and the adjacent methylene (B1212753) of the pentenyl chain. This leads to two synthons: a (4-bromophenyl)acetonitrile anion equivalent and an allyl cation equivalent. The corresponding reagents for these synthons are 4-bromophenylacetonitrile (B126402) and an allyl halide (e.g., allyl bromide). This is the most direct and common retrosynthetic approach.

Aryl-Alkyl Disconnection (Cross-Coupling Approach): Another C-C disconnection can be made between the phenyl ring and the benzylic carbon. This suggests a cross-coupling strategy, such as a Suzuki or Heck reaction. organic-chemistry.orgresearchgate.net This would involve a 4-bromophenyl-metal species (e.g., a boronic acid) and a pent-4-enenitrile derivative with a suitable leaving group, or vice-versa.

Carbon-Heteroatom Bond Forming Disconnections

Disconnecting bonds between carbon and heteroatoms offers further insight into potential precursors.

C-Br Bond Disconnection: As mentioned in FGI, the C-Br bond can be disconnected to reveal a phenyl precursor and a brominating agent. This disconnection points to an electrophilic aromatic bromination step.

C-N Bond Disconnection: The bond between the carbon backbone and the nitrogen of the nitrile group can be disconnected. This leads to a precursor with a good leaving group (like a halide) at the C2 position and a cyanide anion source (e.g., sodium or potassium cyanide). guidechem.comtcichemicals.com This strategy is common for introducing nitrile groups into a molecule. tcichemicals.com

Established and Proposed Forward Synthesis Routes

Based on the retrosynthetic analysis, several forward synthesis routes can be devised. These primarily involve building the molecule from halogenated aromatic compounds or from alkenyl nitrile scaffolds.

Approaches Involving Halogenated Aromatic Precursors

The most prevalent synthetic routes start with a pre-functionalized halogenated aromatic compound, most commonly 4-bromophenylacetonitrile. This starting material is commercially available and serves as a versatile building block. sigmaaldrich.cnsdfine.comsigmaaldrich.commanchesterorganics.com

α-Allylation of 4-Bromophenylacetonitrile: This is a well-established method for synthesizing α-aryl nitriles. The reaction proceeds by deprotonating the acidic α-carbon of 4-bromophenylacetonitrile with a suitable base to form a resonance-stabilized carbanion. This nucleophile then undergoes an SN2 reaction with an allyl halide, such as allyl bromide, to yield the final product.

| Reactant 1 | Reactant 2 | Base | Solvent | General Conditions |

| 4-Bromophenylacetonitrile | Allyl Bromide | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Reaction is typically run at or below room temperature. |

| 4-Bromophenylacetonitrile | Allyl Bromide | Sodium Amide (NaNH₂) | Liquid Ammonia | Low-temperature conditions are required. |

| 4-Bromophenylacetonitrile | Allyl Bromide | Phase Transfer Catalyst | Benzene (B151609)/Aqueous NaOH | Utilizes a catalyst to facilitate the reaction between two phases. guidechem.com |

Palladium-Catalyzed Cross-Coupling (Proposed): A proposed, though less direct, route involves a palladium-catalyzed cross-coupling reaction, such as the Mizoroki-Heck reaction. organic-chemistry.orgnih.gov This could theoretically couple 4-bromoiodobenzene with pent-4-enenitrile. The regioselectivity of the addition to the alkene would be a critical factor to control.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Potential Outcome |

| 4-Bromoiodobenzene | Pent-4-enenitrile | Pd(PPh₃)₄ | K₂CO₃ | Mizoroki-Heck type reaction to form the C-C bond. nih.gov |

| (4-Bromophenyl)boronic acid | 2-Bromopent-4-enenitrile | Pd(OAc)₂ / Ligand | Na₂CO₃ | Suzuki-Miyaura coupling to form the aryl-alkyl bond. researchgate.netgre.ac.uk |

Routes Utilizing Alkenyl Nitrile Building Blocks

Syntheses can also be envisioned starting from an alkenyl nitrile. These routes are generally less common for this specific target molecule but represent viable alternative strategies.

Friedel-Crafts Alkylation (Proposed): A classical approach would be the Friedel-Crafts alkylation of bromobenzene (B47551) with a suitable pent-4-enenitrile derivative containing a leaving group. However, this method is prone to issues like polysubstitution and carbocation rearrangements, making it a challenging and less favorable option.

Coupling via Aryl Grignard Reagent (Proposed): Another proposed route involves the reaction of a 4-bromophenyl Grignard reagent with a pent-4-enenitrile derivative that has a leaving group at the C2 position, such as 2-chloropent-4-enenitrile. This would proceed via nucleophilic substitution.

| Reactant 1 | Reactant 2 | Solvent | General Conditions |

| 4-Bromophenylmagnesium bromide | 2-Chloropent-4-enenitrile | Tetrahydrofuran (B95107) (THF) | Typically performed at low temperatures to control reactivity. |

Nitrile Introduction Strategies

The incorporation of a nitrile group is a critical step in the synthesis of this compound. Modern organic chemistry offers several powerful methods for this transformation, including cyanoalkylation and decarboxylative cyanation, which provide alternatives to traditional, more hazardous cyanating agents.

Cyanoalkylation strategies involve the formation of a carbon-carbon bond between an alkyl group and a cyanide-containing moiety. For a molecule like this compound, this could be envisioned through the reaction of a suitable precursor, such as an allylic halide or carbonate bearing the 4-bromophenyl group, with a cyanide source.

Decarboxylative Cyanation has emerged as a particularly elegant and mild method for nitrile synthesis. This approach utilizes carboxylic acids, which are often readily available and stable, as starting materials. The reaction proceeds via the extrusion of carbon dioxide, followed by the introduction of a cyano group. Photoredox catalysis has been instrumental in advancing this methodology. For instance, the one-step conversion of aliphatic carboxylic acids to the corresponding nitriles can be achieved by merging visible light-mediated photoredox catalysis with the use of cyanobenziodoxolones (CBX) as a cyanating agent. rsc.orgrsc.org This method has been shown to be effective for a broad range of α-amino and α-oxy acids. rsc.orgrsc.org

Another approach involves the use of an inexpensive organic photocatalyst, such as riboflavin (B1680620) tetraacetate (RFTA), which promotes the oxidation of carboxylic acids upon activation with visible light. The resulting radical is then trapped by an electrophilic cyanating reagent like tosyl cyanide (TsCN) in a redox-neutral process. sci-hub.se This method is operationally simple and can be adapted to flow chemistry. sci-hub.se

A hypothetical decarboxylative cyanation route to this compound could start from 2-(4-bromophenyl)pent-4-enoic acid. The reaction conditions for such transformations are typically mild, as illustrated in the table below.

| Starting Material | Cyanating Reagent | Catalyst/Conditions | Product | Reference |

| α-Amino/α-Oxy Acids | Cyanobenziodoxolone (CBX) | Iridium photocatalyst, visible light | Corresponding Nitriles | rsc.orgrsc.org |

| Aliphatic Carboxylic Acids | Tosyl Cyanide (TsCN) | Riboflavin tetraacetate, visible light | Corresponding Nitriles | sci-hub.se |

| Cyclic α-Amino Acids | 2,4,6-Triisopropylbenzenesulfonyl azide (B81097) | Rhodamine 6G, visible light | C-2-Azidated Cyclic Amines | chemrevlett.com |

This table presents examples of decarboxylative functionalization reactions that could be adapted for the synthesis of the target molecule.

Olefin Metathesis and Related Transformations

Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds and has found widespread application in organic synthesis. sigmaaldrich.com In the context of synthesizing this compound, cross-metathesis would be a key transformation. This reaction involves the exchange of substituents between two different olefins. organic-chemistry.org

A plausible cross-metathesis strategy for the target molecule would involve the reaction of 4-bromostyrene (B1200502) with but-3-enenitrile. This reaction would be catalyzed by a ruthenium-based catalyst, such as one of the Grubbs catalysts, which are known for their functional group tolerance and high activity. harvard.edu The reaction is driven by the formation of ethylene (B1197577) as a gaseous byproduct, which can be removed to shift the equilibrium towards the desired product. sigmaaldrich.com

4-Bromostyrene is a commercially available starting material that is widely used in various chemical reactions, including alkene cross-metathesis for the synthesis of nitroolefins and in the Heck reaction. cymitquimica.com The success of the cross-metathesis would depend on the relative reactivity of the two olefin partners and the choice of catalyst. Second-generation Grubbs catalysts, which feature an N-heterocyclic carbene (NHC) ligand, generally exhibit higher activity and are often more effective for cross-metathesis reactions. harvard.edu

| Olefin 1 | Olefin 2 | Catalyst | Product Type | Reference |

| 4-Bromostyrene | But-3-enenitrile | Grubbs Catalyst (e.g., 2nd Gen) | This compound | Hypothetical |

| Terminal Olefins | Terminal Olefins | Ruthenium Carbenoids | Cross-coupled Olefins | organic-chemistry.org |

This table illustrates a potential cross-metathesis approach to the target molecule based on established principles.

Catalytic Approaches in Synthesis

Catalysis plays a central role in the efficient and selective synthesis of complex organic molecules. For this compound, various catalytic approaches, including transition metal-catalyzed coupling reactions, photoinduced catalysis, and asymmetric catalysis, offer powerful tools for its construction.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental for the formation of carbon-carbon bonds. The Heck and Suzuki reactions are particularly relevant for the synthesis of this compound.

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org A potential synthetic route to the target molecule could involve the Heck reaction of 4-bromostyrene with acrylonitrile. However, controlling the regioselectivity of such a reaction to obtain the desired branched product can be challenging. A more direct approach would be the Heck reaction of 4-bromoiodobenzene with pent-4-enenitrile. The reaction typically employs a palladium catalyst, a base, and a phosphine (B1218219) ligand. organic-chemistry.org Recent advances have also described tandem reactions, such as a one-pot bromination followed by a Heck reaction of N-allyl enaminones, which highlights the versatility of this methodology. rsc.org

The Suzuki coupling reaction is another powerful palladium-catalyzed method that couples an organoboron compound with a halide or triflate. libretexts.org For the synthesis of this compound, a plausible Suzuki coupling could involve the reaction of 4-bromophenylboronic acid with a suitable electrophile, such as a 2-halopent-4-enenitrile. Alternatively, a reversed approach could involve the coupling of a boronic acid derivative of pent-4-enenitrile with a 4-bromoaryl halide. The Suzuki reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.orgresearchgate.net Ligand-free Suzuki coupling protocols have also been developed, for instance, in the reaction of arylboronic acids with methyl (E)-4-bromobut-2-enoate. researchgate.net

| Coupling Reaction | Aryl Partner | Alkene/Boron Partner | Catalyst System | Product Type | Reference |

| Heck Reaction | 4-Bromoiodobenzene | Pent-4-enenitrile | Pd catalyst, base, phosphine ligand | Arylated alkene | organic-chemistry.org |

| Suzuki Coupling | 4-Bromophenylboronic acid | 2-Halopent-4-enenitrile | Pd catalyst, base | α-Aryl nitrile | libretexts.org |

This table provides illustrative examples of how Heck and Suzuki reactions could be applied to synthesize the target molecule.

Photoinduced Catalysis for Nitrile Synthesis and Derivatization

Photoinduced catalysis has gained significant traction in organic synthesis due to its ability to promote reactions under mild conditions using visible light as a renewable energy source. As mentioned in section 2.2.3, photoinduced decarboxylative cyanation is a prime example of this approach. rsc.orgrsc.orgsci-hub.se

In addition to nitrile introduction, photoinduced catalysis can be employed for the derivatization of molecules. For instance, a palladium-catalyzed photoinduced interceptive decarboxylative allylation of allyl esters has been developed. nih.gov This method allows for the formation of new carbon-carbon bonds under mild conditions. While not a direct synthesis of the target nitrile, it showcases the potential of combining photoredox catalysis with transition metal catalysis to achieve complex transformations.

The mechanism of these photoinduced reactions often involves the generation of radical intermediates. In the case of decarboxylative cyanation, a photocatalyst, upon absorbing light, can initiate a single-electron transfer process with a carboxylic acid, leading to the formation of a carboxyl radical. This radical then readily extrudes CO2 to form an alkyl radical, which is subsequently trapped by a cyanating agent. chemrevlett.com

| Reaction Type | Starting Material | Reagents | Catalyst System | Key Feature | Reference |

| Decarboxylative Cyanation | Carboxylic Acid | Cyanobenziodoxolone | Ir photocatalyst, visible light | Mild nitrile synthesis | rsc.orgrsc.org |

| Decarboxylative Cyanation | Carboxylic Acid | Tosyl Cyanide | Riboflavin tetraacetate, visible light | Metal-free photocatalysis | sci-hub.se |

| Decarboxylative Allylation | Allyl Ester | Olefin Acceptor | Pd catalyst, photocatalyst, visible light | C-C bond formation | nih.gov |

This table summarizes key photoinduced catalytic reactions relevant to the synthesis and derivatization of the target compound.

Asymmetric Catalysis for Enantioselective Synthesis

The synthesis of a single enantiomer of this compound, which possesses a chiral center at the α-position to the nitrile group, requires the use of asymmetric catalysis. Copper- and iridium-catalyzed reactions have shown great promise in this area.

Copper-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the enantioselective formation of carbon-carbon bonds. wikipedia.orgnih.gov This reaction can be adapted for the synthesis of chiral nitriles through the use of a cyanide source as the nucleophile. The key to achieving high enantioselectivity is the use of a chiral ligand that coordinates to the copper catalyst and creates a chiral environment around the reactive center. acs.org

Copper-catalyzed asymmetric radical cyanation has also emerged as a potent strategy. snnu.edu.cn These reactions often proceed through a radical relay mechanism where a chiral copper complex intercepts a carbon radical in an enantioselective manner. snnu.edu.cn This approach can be applied to the cyanation of allylic C-H bonds, offering a direct route to chiral allylic nitriles. nih.govacs.org

Iridium-catalyzed asymmetric allylic alkylation provides another avenue to chiral nitriles. nih.govnih.gov These reactions often exhibit high regioselectivity for the branched product and excellent enantioselectivity. The use of masked acyl cyanide equivalents in iridium-catalyzed AAA has been reported, further expanding the synthetic utility of this method. nih.gov

| Catalytic System | Reaction Type | Substrate Type | Key Outcome | Reference |

| Copper/Chiral Ligand | Asymmetric Allylic Alkylation | Allylic Electrophile | Enantioenriched Nitrile | wikipedia.orgacs.org |

| Copper/Chiral Ligand | Asymmetric Radical Cyanation | Alkene/Radical Precursor | Enantioenriched Nitrile | snnu.edu.cn |

| Iridium/Chiral Ligand | Asymmetric Allylic Alkylation | Allylic Alcohol/Carbonate | Enantioenriched Nitrile | nih.govnih.gov |

This table outlines major asymmetric catalytic strategies for the enantioselective synthesis of the target molecule.

The success of asymmetric catalysis hinges on the design and optimization of chiral ligands. For the copper-catalyzed asymmetric synthesis of this compound, several classes of ligands have proven effective.

P-chiral monophosphorus ligands have been successfully employed in copper-catalyzed asymmetric allylic alkylation with Grignard reagents. acs.org The steric and electronic properties of these ligands, particularly the substituents on the phosphorus atom and the ligand backbone, have a profound impact on both the enantioselectivity and the regioselectivity of the reaction. acs.org

Box (bisoxazoline) and PyBox (pyridine-bisoxazoline) ligands are another important class of chiral ligands for copper-catalyzed reactions. They are particularly effective in asymmetric radical cyanation reactions. The chiral scaffold of the Box ligand coordinates to the copper center and controls the facial selectivity of the cyanation of the radical intermediate.

Phosphoramidite ligands are also widely used in copper-catalyzed asymmetric allylic substitution reactions. beilstein-journals.org Their modular nature allows for fine-tuning of their steric and electronic properties to achieve high levels of enantioselectivity.

The optimization of a chiral ligand for a specific reaction is often an iterative process involving the screening of a library of ligands with systematic variations in their structure. The choice of solvent, temperature, and other reaction parameters also plays a crucial role in achieving high enantioselectivity.

| Ligand Class | Metal | Reaction Type | Key Features | Reference |

| P-chiral Monophosphorus | Copper | Asymmetric Allylic Alkylation | High enantioselectivity and regioselectivity | acs.org |

| Box/PyBox | Copper | Asymmetric Radical Cyanation | Effective for radical reactions | snnu.edu.cn |

| Phosphoramidites | Copper | Asymmetric Allylic Alkylation | Modular and tunable | beilstein-journals.org |

This table highlights key classes of chiral ligands and their application in the asymmetric synthesis of molecules structurally related to the target compound.

Lack of Published Research on Stereochemical Control in the Synthesis of this compound

The synthesis of a chiral compound like this compound, which possesses a stereocenter at the carbon alpha to both the phenyl ring and the nitrile group, would theoretically involve asymmetric synthesis strategies. These could include the use of chiral auxiliaries, chiral catalysts, or chiral reagents to influence the three-dimensional arrangement of the atoms, leading to the preferential formation of one enantiomer or diastereomer over another.

Common approaches to induce stereoselectivity in similar structures, such as α-aryl nitriles, often involve the stereoselective alkylation of a corresponding enolate. This would typically require a chiral base or a chiral phase-transfer catalyst to direct the approach of the alkylating agent. Alternatively, a chiral auxiliary temporarily attached to the molecule could shield one face, forcing the incoming group to add to the opposite face, thereby controlling the stereochemistry. After the reaction, the auxiliary would be removed.

Another potential route could be the asymmetric conjugate addition to a related α,β-unsaturated precursor. However, without specific studies on this compound, any discussion of reaction conditions, diastereomeric ratios, or specific chiral inductors would be purely speculative.

The absence of dedicated research on the stereoselective synthesis of this compound means that there are no experimental data, such as diastereomeric excess (d.e.) or enantiomeric excess (e.e.) values, to report. Consequently, no data tables detailing research findings on this specific topic can be compiled.

It is important to distinguish between the general principles of stereoselective synthesis and their specific application to a named compound. While the principles are broadly applicable, the successful implementation and the degree of stereochemical control achieved are highly dependent on the specific substrate and reaction conditions. Without empirical data from peer-reviewed sources, a scientifically rigorous account of the stereochemical synthesis of this compound cannot be provided.

Reaction Chemistry and Derivatization of 2 4 Bromophenyl Pent 4 Enenitrile

Reactivity at the Nitrile Functional Group

The nitrile group (–C≡N) is a highly versatile functional group in organic synthesis, capable of undergoing a variety of transformations. Its strong dipole, with a partial positive charge on the carbon and a partial negative charge on the nitrogen, makes the carbon atom susceptible to nucleophilic attack.

Nucleophilic Additions to the Nitrile

The electrophilic carbon atom of the nitrile group in 2-(4-Bromophenyl)pent-4-enenitrile is a prime target for nucleophiles. pressbooks.pub A prominent example of this reactivity is the addition of Grignard reagents or organolithium reagents. This reaction proceeds via nucleophilic attack on the nitrile carbon to form an intermediate imine anion, which upon hydrolysis yields a ketone. For instance, the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would be expected to produce a ketone after an aqueous workup. chemistrysteps.comlibretexts.org

| Reagent | Product | Reaction Type |

| Grignard Reagents (R-MgX) | Ketone | Nucleophilic Addition |

| Organolithium Reagents (R-Li) | Ketone | Nucleophilic Addition |

Reduction Pathways to Amines and Imines

The nitrile group can be readily reduced to a primary amine, a transformation of significant synthetic utility. youtube.com A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) can achieve this, converting the nitrile into a primary amine through the addition of two hydride equivalents. libretexts.orgpressbooks.pub This reaction would yield 2-(4-bromophenyl)pent-4-en-1-amine.

Alternatively, the use of milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can lead to the partial reduction of the nitrile to an imine, which upon hydrolysis, furnishes an aldehyde. pressbooks.pub

| Reagent | Product | Reaction Type |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | Reduction |

| Diisobutylaluminium Hydride (DIBAL-H) followed by hydrolysis | Aldehyde | Partial Reduction |

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of nitriles is a fundamental transformation that leads to the formation of carboxylic acids or amides, depending on the reaction conditions. libretexts.org This reaction can be catalyzed by either acid or base. libretexts.org

Under acidic conditions, the nitrile is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack of a weak nucleophile like water. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid. pressbooks.publibretexts.org In the case of this compound, acidic hydrolysis would yield 2-(4-bromophenyl)pent-4-enoic acid.

Basic hydrolysis, on the other hand, involves the direct attack of a strong nucleophile, such as a hydroxide (B78521) ion, on the nitrile carbon. This initially forms a salt of the carboxylic acid, which upon acidification, provides the free carboxylic acid. libretexts.org

| Conditions | Intermediate | Final Product |

| Acidic (e.g., H₂SO₄, H₂O, heat) | Amide | Carboxylic Acid |

| Basic (e.g., NaOH, H₂O, heat), then acid workup | Carboxylate Salt | Carboxylic Acid |

Reactivity at the Alkenyl Moiety

The pent-4-enyl group in this compound contains a terminal carbon-carbon double bond, which is a site of rich reactivity, primarily involving addition reactions.

Electrophilic Additions Across the Double Bond

The electron-rich π-bond of the alkene is susceptible to attack by electrophiles. libretexts.org A classic example is the addition of hydrogen halides (HX). This reaction proceeds via the formation of a carbocation intermediate, with the regioselectivity typically following Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. youtube.com Therefore, the addition of HBr to this compound would be expected to yield 2-(4-bromophenyl)-5-bromopentanenitrile.

Other electrophilic additions include hydration (addition of water in the presence of an acid catalyst) to form an alcohol, and halogenation (addition of X₂) to form a dihalide.

| Reagent | Product | Regioselectivity |

| Hydrogen Halide (HX) | Haloalkane | Markovnikov |

| Water (H₂O) in acid | Alcohol | Markovnikov |

| Halogen (X₂) | Dihaloalkane | N/A |

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The double bond of the alkenyl moiety can participate as a dipolarophile or a dienophile in cycloaddition reactions, leading to the formation of cyclic structures. wikipedia.orgmasterorganicchemistry.com

In a Diels-Alder reaction , the alkene acts as a dienophile and reacts with a conjugated diene to form a six-membered ring. researchgate.net For this compound, the presence of the electron-withdrawing nitrile group can influence the reactivity of the dienophile.

1,3-Dipolar cycloadditions involve the reaction of the alkene (dipolarophile) with a 1,3-dipole, such as an azide (B81097) or a nitrile oxide, to form a five-membered heterocyclic ring. chemistrysteps.comnumberanalytics.com For example, reaction with an azide would yield a triazoline ring, which can be a precursor to other important nitrogen-containing heterocycles. nih.gov

| Reaction Type | Reactant | Product |

| Diels-Alder | Conjugated Diene | Substituted Cyclohexene |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., Azide, Nitrile Oxide) | Five-membered Heterocycle |

Radical Reactions and Photochemistry

While specific studies on the radical and photochemical reactions of this compound are not extensively documented in the provided search results, the inherent functionalities of the molecule suggest potential reactivity pathways based on established principles of radical chemistry. libretexts.org

The allylic position adjacent to the double bond and the carbon-bromine bond on the aromatic ring are potential sites for radical reactions. For instance, radical initiators could facilitate reactions at the allylic position. Similarly, tributyltin hydride is a known reagent for the dehalogenation of alkyl halides through a radical chain mechanism, which could potentially be applied to the aryl bromide moiety. libretexts.org

Reactivity at the Bromophenyl Group

The bromophenyl group is a key handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)

The carbon-bromine bond in this compound is amenable to a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular frameworks.

Suzuki Coupling: This reaction pairs the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a new carbon-carbon bond. libretexts.orgresearchgate.net The general conditions involve a palladium catalyst, a base, and a suitable solvent. chemspider.com For instance, coupling with phenylboronic acid would yield 2-(4-biphenyl)pent-4-enenitrile. The reactivity of aryl bromides in Suzuki couplings is well-established, making this a highly feasible transformation for this compound. libretexts.orgnih.gov

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orglibretexts.orgacsgcipr.org This reaction could be used to introduce a variety of primary or secondary amines at the 4-position of the phenyl ring of this compound. The choice of ligand is often crucial for the success of the reaction. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org Coupling this compound with a terminal alkyne like phenylacetylene (B144264) would produce 2-(4-(phenylethynyl)phenyl)pent-4-enenitrile. youtube.com This reaction is known for its mild conditions and tolerance of various functional groups. beilstein-journals.org

Table 1: Overview of Potential Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Potential Product |

| Suzuki | Phenylboronic acid | Pd catalyst, base | 2-(4-Biphenyl)pent-4-enenitrile |

| Buchwald-Hartwig | Aniline | Pd catalyst, ligand, base | 2-(4-Anilinophenyl)pent-4-enenitrile |

| Sonogashira | Phenylacetylene | Pd catalyst, Cu(I) co-catalyst, base | 2-(4-(Phenylethynyl)phenyl)pent-4-enenitrile |

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com The nitrile group in this compound is electron-withdrawing; however, it is not directly attached to the ring and its influence is transmitted through the alpha-carbon. Therefore, SNAr reactions at the bromophenyl group are generally not favored under standard conditions. For SNAr to occur, more strongly activating groups, such as a nitro group, would likely be required on the aromatic ring. libretexts.org

Lithiation and Grignard Reagent Formation

The aryl bromide functionality can be converted into a more reactive organometallic species, such as an organolithium or a Grignard reagent.

Lithiation: Treatment with a strong organolithium base, such as n-butyllithium, can lead to lithium-halogen exchange, forming 2-(4-lithiatedphenyl)pent-4-enenitrile. This highly reactive intermediate can then be quenched with various electrophiles to introduce a wide range of substituents.

Grignard Reagent Formation: The reaction of this compound with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) would produce the corresponding Grignard reagent, 2-(4-(magnesiobromo)phenyl)pent-4-enenitrile. wisc.edumnstate.eduadichemistry.com This organomagnesium halide is a potent nucleophile and can react with a variety of electrophiles, including aldehydes, ketones, esters, and carbon dioxide. masterorganicchemistry.comyoutube.com For instance, reaction with carbon dioxide followed by an acidic workup would yield 4-(1-cyano-3-buten-1-yl)benzoic acid.

Cascade and Multicomponent Reactions Incorporating the Compound

The multiple reactive sites within this compound make it an interesting candidate for cascade and multicomponent reactions. These reactions, where multiple bond-forming events occur in a single pot, offer a highly efficient route to complex molecules from simple starting materials. chemicalpapers.comfrontiersin.org

For example, a sequence could be envisioned where a cross-coupling reaction at the bromophenyl group is followed by an intramolecular cyclization involving the nitrile and the newly introduced substituent. The specific design of such a cascade would depend on the nature of the reactants and catalysts employed. The development of new cascade reactions is an active area of chemical research. researchgate.net

Exploiting this compound as a Precursor to Complex Architectures

The strategic combination of the reactions described above allows for the use of this compound as a versatile precursor for the synthesis of more complex molecular architectures.

For instance, a Sonogashira coupling could be performed to introduce an alkyne, which could then undergo further transformations. beilstein-journals.org Alternatively, a Suzuki coupling could be used to build a biaryl system, which might be a core structure in a larger, biologically active molecule. researchgate.netnih.gov The nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further points for diversification. The pent-4-enenitrile side chain also offers possibilities for cyclization reactions. For example, an iron-catalyzed Suzuki-Miyaura coupling has been shown to be effective for propargyl electrophiles, suggesting the potential for related transformations involving the allylic system of this compound. rsc.org

Synthesis of Nitrogen-Containing Heterocycles

The presence of both a nitrile group and a terminal alkene in this compound provides a unique opportunity for the synthesis of a variety of nitrogen-containing heterocycles. The reactivity of these functional groups can be harnessed through several synthetic strategies.

One potential pathway involves the intramolecular cyclization of the nitrile and alkene moieties. This can be achieved through radical cyclization reactions. For instance, treatment of this compound with a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a radical mediator like tributyltin hydride, could initiate the cyclization process. The initially formed radical at the terminal carbon of the alkene would be expected to attack the nitrile carbon, leading to the formation of a five-membered nitrogen-containing ring after tautomerization.

Another approach could involve a transition-metal-catalyzed cyclization. For example, a palladium-catalyzed reaction could simultaneously activate the alkene and facilitate the nucleophilic attack of the nitrile nitrogen. The choice of catalyst and ligands would be crucial in directing the regioselectivity of the cyclization and preventing side reactions.

Furthermore, the nitrile group can be transformed into other nitrogen-containing functional groups that can then participate in cyclization reactions. For example, reduction of the nitrile to a primary amine would yield 2-(4-bromophenyl)pent-4-en-1-amine. This amine could then undergo intramolecular cyclization with the alkene, potentially mediated by an electrophilic reagent, to form a substituted pyrrolidine (B122466) ring.

| Reactant | Reagents and Conditions | Product | Reaction Type |

| This compound | 1. LiAlH4, THF2. H2O | 2-(4-Bromophenyl)pent-4-en-1-amine | Nitrile Reduction |

| 2-(4-Bromophenyl)pent-4-en-1-amine | Electrophilic agent (e.g., I2) | Substituted Pyrrolidine | Intramolecular Cyclization |

This table presents a potential synthetic route for the formation of a nitrogen-containing heterocycle from the target compound.

Preparation of Carbocyclic Systems

The terminal alkene of this compound is a key functional group for the construction of carbocyclic systems. One of the most powerful methods for this purpose is ring-closing metathesis (RCM). To achieve this, the parent compound would first need to be derivatized to introduce a second terminal alkene.

For example, the bromine atom on the phenyl ring could be replaced with a vinyl group via a Stille or Suzuki coupling reaction. The resulting diene could then undergo RCM using a Grubbs or Schrock catalyst to form a six-membered carbocyclic ring fused to the benzene (B151609) ring, creating a dihydronaphthalene derivative. The nitrile group would remain intact during this process, offering a handle for further functionalization.

| Starting Material | Reagents and Conditions | Intermediate | Reagents and Conditions (RCM) | Final Product |

| This compound | Vinyltributyltin, Pd(PPh3)4, Toluene, reflux | 2-(4-Vinylphenyl)pent-4-enenitrile | Grubbs Catalyst (e.g., Grubbs II), CH2Cl2, reflux | 5-Cyano-5-allyl-5,6-dihydronaphthalene |

This table outlines a plausible reaction sequence for the synthesis of a carbocyclic system using ring-closing metathesis.

Alternatively, the alkene can participate in cycloaddition reactions. For instance, a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene could lead to the formation of a six-membered ring. The electron-withdrawing nature of the adjacent nitrile group could influence the reactivity of the alkene in such transformations.

Construction of Bioisosteres and Analogues

The 4-bromophenyl group in this compound is an excellent starting point for the synthesis of bioisosteres and analogues through transition-metal-catalyzed cross-coupling reactions. Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties.

The bromine atom can be readily substituted with a variety of other functional groups using well-established cross-coupling methodologies. For example, a Suzuki coupling with a boronic acid can introduce a new aryl or heteroaryl group. This is a powerful technique for exploring the structure-activity relationships of a lead compound in drug discovery.

A Heck reaction could be employed to couple the bromophenyl group with another alkene, leading to the formation of a stilbene-like structure. Similarly, a Sonogashira coupling with a terminal alkyne would introduce an alkyne moiety, which is a common bioisosteric replacement for a phenyl ring.

The nitrile group itself can also be considered a bioisostere for other functional groups, such as a carboxylic acid or a tetrazole, which are common in medicinal chemistry. Hydrolysis of the nitrile under acidic or basic conditions would yield the corresponding carboxylic acid.

| Coupling Reaction | Reactants | Catalyst/Reagents | Product Type |

| Suzuki Coupling | This compound, Arylboronic acid | Pd(PPh3)4, Na2CO3 | Biaryl derivative |

| Heck Coupling | This compound, Alkene | Pd(OAc)2, P(o-tolyl)3, Et3N | Stilbene derivative |

| Sonogashira Coupling | This compound, Terminal alkyne | Pd(PPh3)2Cl2, CuI, Et3N | Arylalkyne derivative |

| Buchwald-Hartwig Amination | This compound, Amine | Pd catalyst, Ligand, Base | N-Aryl derivative |

This table summarizes various cross-coupling reactions that can be used to generate analogues and bioisosteres from this compound.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(4-Bromophenyl)pent-4-enenitrile, which possesses a chiral center at the carbon adjacent to the phenyl ring and nitrile group (C2), NMR is indispensable.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. rsc.org For this compound, COSY would show correlations between H-2 and H-3, H-3 and H-4, and H-4 with the H-5 protons, confirming the pentenenitrile chain's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly attached protons and carbons (¹J-CH). nih.gov It allows for the direct assignment of each carbon atom that bears protons. For example, the signal for C-2 would correlate with the H-2 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons (²J-CH, ³J-CH). rsc.org It is vital for connecting different fragments of the molecule. Key expected correlations would include the benzylic proton (H-2) to the nitrile carbon (C-1) and the ipso-aromatic carbon, as well as to the aromatic carbons ortho to the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, regardless of whether they are bonded. It is particularly useful for confirming stereochemistry and spatial arrangements.

Advanced NMR Experiments for Stereochemical Assignment

Since this compound contains a stereocenter at C2, it can exist as a pair of enantiomers. Standard NMR cannot distinguish between enantiomers. However, if the compound were synthesized in an enantiomerically enriched form, advanced NMR methods could be employed to determine its absolute configuration. This typically involves derivatizing the molecule with a chiral agent, such as Mosher's acid, to create diastereomers which are distinguishable by NMR. Analysis of the chemical shift differences (Δδ) in the ¹H NMR spectra of the resulting diastereomeric esters can be used to assign the absolute stereochemistry at the C2 center. No such studies have been reported for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers insight into its structure through analysis of its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of an ion with very high precision. ias.ac.in This allows for the determination of the elemental formula of the parent ion, providing powerful confirmation of the compound's identity. For this compound, the presence of bromine is a key isotopic signature, as natural bromine exists as a near 1:1 mixture of ⁷⁹Br and ⁸¹Br isotopes. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

Calculated Exact Mass for C₁₁H₁₀⁷⁹BrN

| Ion Formula | Calculated m/z |

|---|---|

| [C₁₁H₁₀⁷⁹BrN + H]⁺ | 236.0075 |

Interactive Data Table: Click on headers to sort.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is predictable and serves as a molecular fingerprint. mdpi.com For this compound, key fragmentation pathways would likely involve:

Loss of an allyl radical (•CH₂CH=CH₂): Cleavage of the C2-C3 bond would result in a stable benzylic cation.

[M]⁺ - 41 → [C₈H₆BrN]⁺ at m/z 195/197.

Loss of the bromine atom (•Br): This would lead to a fragment ion without the characteristic isotopic pattern.

[M]⁺ - 79/81 → [C₁₁H₁₀N]⁺ at m/z 156.

Formation of a bromotropylium ion: Rearrangement of the bromophenyl-containing fragment can lead to the stable tropylium (B1234903) cation.

Fragment at m/z 169/171 corresponding to [C₇H₆Br]⁺.

These predictable fragmentation patterns, in conjunction with the exact mass and isotopic distribution from HRMS, would provide unequivocal confirmation of the structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is predicted to exhibit a series of characteristic absorption bands corresponding to its distinct structural motifs: the 4-bromophenyl group, the pent-4-enenitrile core, and the nitrile functional group.

Detailed analysis of analogous compounds allows for the prediction of the key IR absorption bands for this compound. The presence of the 4-bromophenyl group is expected to produce several characteristic signals. Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The C-C stretching vibrations within the benzene (B151609) ring are expected to give rise to absorptions in the 1600-1450 cm⁻¹ range. The para-substitution pattern on the benzene ring can be identified by a characteristic out-of-plane C-H bending vibration in the 850-800 cm⁻¹ region. The C-Br stretching vibration is anticipated to be observed in the lower frequency region, typically between 600 and 500 cm⁻¹.

The pent-4-enenitrile portion of the molecule also presents a unique set of vibrational modes. The terminal vinyl group (C=CH₂) is expected to show a C=C stretching vibration around 1640 cm⁻¹. The associated vinylic C-H stretching vibrations are typically found at frequencies just above 3000 cm⁻¹. The nitrile (C≡N) functional group is characterized by a sharp and intense absorption band in the 2260-2240 cm⁻¹ region, a distinctive feature in the IR spectrum of this compound.

By comparing with the known IR spectra of similar molecules, a more detailed prediction can be made. For instance, the IR spectrum of 4-bromophenylacetonitrile (B126402) shows a strong nitrile peak around 2250 cm⁻¹ and aromatic C-H stretching above 3000 cm⁻¹. Similarly, the spectrum of allyl cyanide, which contains the pent-4-ene structural element, displays a characteristic C=C stretch around 1645 cm⁻¹ and a nitrile stretch around 2255 cm⁻¹. nih.gov The combination of these features in the spectrum of this compound would provide strong evidence for its molecular structure.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100-3000 | Medium |

| Vinylic C-H | Stretching | >3000 | Medium |

| Aliphatic C-H | Stretching | 2960-2850 | Medium |

| Nitrile (C≡N) | Stretching | 2260-2240 | Strong, Sharp |

| Alkene (C=C) | Stretching | ~1640 | Medium |

| Aromatic C=C | Stretching | 1600-1450 | Medium to Strong |

| Aromatic C-H | Out-of-plane Bending | 850-800 | Strong |

| C-Br | Stretching | 600-500 | Medium to Strong |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure of this compound has been publicly reported, analysis of crystallographic data for structurally related compounds containing a 4-bromophenyl group provides valuable insights into the expected solid-state conformation and intermolecular interactions. researchgate.net

In the solid state, the 4-bromophenyl group is expected to be largely planar. The bond lengths and angles within the benzene ring would conform to standard values for aromatic systems. The carbon-bromine (C-Br) bond length is anticipated to be in the range of 1.88 to 1.92 Å. The molecule possesses a chiral center at the carbon atom bearing the bromophenyl and nitrile groups, meaning that in a crystalline state, it would form a racemic mixture or, if resolved, crystallize in a non-centrosymmetric space group.

Intermolecular interactions are expected to play a crucial role in the crystal packing of this compound. The bromine atom can participate in halogen bonding, a type of non-covalent interaction where it acts as an electrophilic region (σ-hole) and interacts with nucleophilic atoms like oxygen or nitrogen from neighboring molecules. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules are likely to be a significant packing force, contributing to the stability of the crystal lattice. nih.gov The nitrile group, with its lone pair of electrons, can act as a hydrogen bond acceptor, potentially forming weak C-H···N hydrogen bonds with neighboring molecules.

Analysis of the crystal structure of similar compounds, such as N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, reveals the prevalence of such intermolecular forces in organizing the molecules in the crystal. researchgate.net A hypothetical crystal structure of this compound would likely exhibit a complex network of these interactions, leading to a well-ordered and stable crystalline solid.

Table 2: Predicted X-ray Crystallography Parameters for this compound (based on analogous structures)

| Parameter | Predicted Value/Feature |

| Crystal System | Monoclinic or Orthorhombic (common for such organic molecules) |

| Space Group | Centrosymmetric for racemate (e.g., P2₁/c), Non-centrosymmetric for enantiopure |

| C-Br Bond Length | 1.88 - 1.92 Å |

| Aromatic C-C Bond Lengths | ~1.39 Å |

| Key Intermolecular Interactions | Halogen bonding (Br···N/O), π-π stacking, C-H···N hydrogen bonds |

Chiral Chromatography for Enantiomeric Excess Determination (e.g., HPLC with Chiral Stationary Phases)

The presence of a stereocenter at the C2 position makes this compound a chiral molecule, existing as a pair of enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), is the premier technique for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) of a sample. csfarmacie.cz

The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The differing stability of these complexes leads to different retention times for the two enantiomers, allowing for their resolution. For a molecule like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. nd.edu These phases offer a combination of hydrogen bonding, π-π interactions, and steric hindrance, which are crucial for chiral recognition.

The development of a successful HPLC method for the enantioselective separation of this compound would involve the careful selection of the CSP and the optimization of the mobile phase. Normal-phase HPLC, using a mobile phase consisting of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is a common starting point for chiral separations. The addition of small amounts of an acidic or basic additive can also significantly influence the resolution by modifying the interactions between the analyte and the CSP. chromatographyonline.com

Research on the chiral separation of analogous compounds, such as 2-phenyl-pent-4-enenitrile and other chiral nitriles, provides a strong basis for method development. nih.gov The presence of the aromatic ring and the nitrile group are key handles for interaction with the CSP. The bromophenyl group can further enhance these interactions through its polarizability and potential for halogen bonding. The goal is to achieve baseline separation of the two enantiomeric peaks, allowing for accurate integration and the calculation of the enantiomeric excess.

Table 3: Hypothetical Chiral HPLC Method for this compound

| Parameter | Condition |

| HPLC System | High-Performance Liquid Chromatography |

| Column | Chiral Stationary Phase (e.g., cellulose or amylose-based) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Outcome | Baseline separation of the two enantiomers |

Computational and Theoretical Studies

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model conformational changes, molecular vibrations, and interactions with a solvent or other molecules.

For 2-(4-Bromophenyl)pent-4-enenitrile, an MD simulation could reveal the flexibility of the pentenenitrile chain and the rotational dynamics of the bromophenyl group. This information is particularly valuable for understanding how the molecule might behave in a biological system or in solution, where its conformation can be influenced by its environment. These simulations can also be used to explore the thermodynamics of binding to a receptor or enzyme, providing a more complete picture of its potential biological activity.

Conformational Dynamics and Stability

Computational conformational analysis of similar 2-arylalkanenitrile structures suggests that the molecule will exist as a mixture of several stable conformers at room temperature. The relative stability of these conformers is determined by a delicate balance of steric hindrance and electronic interactions. For instance, gauche and anti conformations around the C2-C3 bond would exhibit different energy levels. The bulky 4-bromophenyl group and the allyl group will arrange themselves to minimize steric clash, leading to preferred spatial orientations. A representative, though hypothetical, energy profile of conformers is presented in Table 1.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C(aryl)-C2-C3-C4) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0.00 |

| Gauche 1 | ~60° | 1.5 |

| Gauche 2 | ~-60° | 1.8 |

Note: This data is illustrative and based on general principles of conformational analysis for similar molecules. Actual values would require specific DFT calculations.

Solvent Effects on Molecular Properties (e.g., Polarizable Continuum Model (PCM))

The properties of this compound can be significantly influenced by its environment, particularly the solvent. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate these solvent effects. acs.org This model treats the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's electric field.

For this compound, which possesses a polar nitrile group and a polarizable bromophenyl moiety, moving from a nonpolar solvent like hexane (B92381) to a polar solvent like dimethyl sulfoxide (B87167) (DMSO) would be expected to have several consequences. Increased solvent polarity would likely stabilize the more polar conformers of the molecule. Furthermore, properties such as the dipole moment and the energies of the frontier molecular orbitals (HOMO and LUMO) would be altered. Studies on other nitriles and brominated aromatic compounds have shown that specific solute-solvent interactions, such as hydrogen bonding, can also play a crucial role, although these are not explicitly accounted for in standard PCM. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for understanding the intricate details of chemical reactions, providing insights that are often inaccessible through experimental means alone. For reactions involving this compound, computational studies can map out potential energy surfaces, identify transition states, and rationalize observed product distributions.

Transition State Characterization and Energy Barriers

A key application of computational chemistry is the characterization of transition states, which are the high-energy species that connect reactants and products. By locating the transition state structure and calculating its energy, the activation energy barrier for a reaction can be determined. For instance, in a potential synthetic route to this compound, such as the allylation of 4-bromophenylacetonitrile (B126402), DFT calculations could be used to model the reaction pathway.

While specific data is unavailable for this exact reaction, computational studies on similar cyanation and alkylation reactions have demonstrated the utility of this approach. For example, DFT calculations have been used to determine the energy profiles for CO2-catalyzed cyanation reactions, identifying transition state energies around 25.0 kcal/mol for certain steps. acs.org These studies provide a framework for how the energy barriers for the formation of this compound could be computationally investigated.

Elucidation of Stereoselectivity Origins

The C2 carbon in this compound is a stereocenter, meaning the molecule can exist as two enantiomers. In asymmetric synthesis, where one enantiomer is preferentially formed, computational modeling can be instrumental in understanding the origin of this stereoselectivity.

By modeling the reaction with a chiral catalyst, computational chemists can compare the transition state energies leading to the (R) and (S) products. A lower energy barrier for one pathway explains the predominance of the corresponding enantiomer. These calculations often reveal subtle non-covalent interactions, such as hydrogen bonds or steric repulsions, between the substrate, reagent, and catalyst that govern the stereochemical outcome. researchgate.netnih.gov For the synthesis of chiral nitriles, understanding these interactions at the transition state level is crucial for designing more efficient and selective catalysts. acs.org

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data.

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (δ) and coupling constants (J). nih.gov

For this compound, GIAO-DFT calculations would predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. These calculations take into account the electronic environment of each nucleus, including the effects of the electronegative nitrile group, the aromatic ring currents of the bromophenyl group, and the double bond of the allyl group. By comparing the calculated spectrum with the experimental one, a high degree of confidence in the structural assignment can be achieved. While a specific calculated spectrum for the title compound is not available, Table 2 provides a hypothetical set of predicted ¹³C NMR chemical shifts based on known substituent effects and data from similar structures.

Table 2: Hypothetical GIAO-DFT Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Hybridization | Predicted Chemical Shift (δ, ppm) |

| C≡N | sp | ~120 |

| C2 | sp³ | ~35 |

| C3 | sp³ | ~40 |

| C4 | sp² | ~135 |

| C5 | sp² | ~118 |

| Aromatic C-Br | sp² | ~122 |

| Aromatic C-ipso | sp² | ~138 |

| Aromatic C-ortho | sp² | ~130 |

| Aromatic C-meta | sp² | ~132 |

Note: This data is illustrative. Actual chemical shifts would depend on the specific computational method and basis set used.

Simulated Spectroscopic Data for this compound Not Found in Publicly Available Research

While spectroscopic analysis is a common technique for the characterization of novel compounds, it appears that dedicated computational studies detailing the vibrational modes of this compound have not been published or are not indexed in readily accessible scientific databases. Such studies would typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to predict the vibrational frequencies and intensities that would be observed in experimental IR and Raman spectra. This information is crucial for the structural elucidation and vibrational assignment of the molecule.

General principles of IR and Raman spectroscopy can provide an estimation of the expected spectral features for this compound. For instance, one would anticipate characteristic vibrational modes corresponding to the C≡N (nitrile) stretching, C=C (alkene) stretching, aromatic C-C stretching, C-H stretching and bending modes of the phenyl ring and the pentenenitrile backbone, and the C-Br stretching. However, without specific computational data, a detailed and accurate assignment of these vibrational modes and their corresponding wavenumbers is not possible.

Researchers requiring this specific data would likely need to perform their own computational simulations or experimental spectroscopic measurements.

Future Research Directions and Potential Applications in Advanced Materials Science

Exploration of Novel Synthetic Pathways

While the synthesis of 2-(4-bromophenyl)pent-4-enenitrile can be envisioned through established organic reactions, future research could focus on developing more efficient, sustainable, and scalable synthetic methods. The primary route to this compound involves the α-allylation of 4-bromophenylacetonitrile (B126402).

Key areas for exploration include:

Palladium-Catalyzed Allylation: The palladium-catalyzed allylation of carbanions is a powerful C-C bond-forming reaction. Research could focus on optimizing reaction conditions, such as the choice of palladium catalyst, ligands, and reaction medium, to achieve high yields and selectivity. The use of phosphine-free palladium systems could also be explored to simplify purification and reduce costs. nih.govumich.edumdpi.com

Phase-Transfer Catalysis (PTC): PTC offers a green and efficient method for the allylation of acidic C-H compounds like arylacetonitriles. ijirset.comcrdeepjournal.orgslideshare.netyoutube.com This method avoids the need for strong bases and anhydrous solvents. Future studies could investigate a range of phase-transfer catalysts, such as quaternary ammonium (B1175870) and phosphonium (B103445) salts, to identify the most effective system for the synthesis of this compound. ijirset.comyoutube.com

Microwave-Assisted Synthesis: The application of microwave irradiation could significantly accelerate the synthesis, leading to shorter reaction times and potentially higher yields.

A comparative table of potential synthetic methods is presented below:

| Synthetic Method | Potential Advantages | Research Focus |

| Palladium-Catalyzed Allylation | High efficiency, good functional group tolerance. | Ligand and catalyst optimization, phosphine-free systems. |

| Phase-Transfer Catalysis | Green, mild conditions, operational simplicity. | Catalyst screening, optimization of reaction parameters. |

| Microwave-Assisted Synthesis | Rapid reaction times, potential for improved yields. | Optimization of microwave parameters, solvent selection. |

Development of Highly Enantioselective and Diastereoselective Transformations

The stereochemistry of this compound can be controlled to produce enantiomerically pure or diastereomerically enriched products, which are valuable for applications in chiral materials and as building blocks in asymmetric synthesis.

Enantioselective Synthesis: The development of catalytic enantioselective methods for the allylation of 4-bromophenylacetonitrile would provide access to chiral this compound. This could be achieved using chiral phase-transfer catalysts or chiral ligands in palladium-catalyzed reactions.

Diastereoselective Reactions: The double bond in this compound is a handle for further functionalization. Diastereoselective reactions, such as epoxidation, dihydroxylation, or cyclopropanation, could be explored to introduce new stereocenters with controlled relative stereochemistry. The existing stereocenter at the α-position to the nitrile can direct the stereochemical outcome of these transformations.

Utilization as a Building Block for Functional Polymers and Materials

The presence of a polymerizable vinyl group and functional handles (bromo and nitrile groups) makes this compound a promising monomer for the synthesis of functional polymers.

Radical Polymerization: The terminal alkene can undergo radical polymerization to produce polymers with a poly(ethylene) backbone and pendant 2-(4-bromophenyl)acetonitrile groups. The properties of these polymers would be influenced by the bulky and polar side chains.

Olefin Metathesis Polymerization: Acyclic Diene Metathesis (ADMET) polymerization of this compound could be explored using Grubbs or other metathesis catalysts. olefin-metathesis-catalysts.comharvard.edusigmaaldrich.com This would lead to polymers with unsaturated backbones, offering sites for further modification.

Copolymerization: Copolymerization with other monomers, such as styrene (B11656) or acrylates, would allow for the tuning of the polymer's properties, including its thermal stability, solubility, and refractive index.

Post-Polymerization Modification: The bromo and nitrile groups on the polymer backbone are available for a wide range of post-polymerization modifications. The bromine atom can be substituted via cross-coupling reactions to introduce various functional groups, while the nitrile group can be hydrolyzed, reduced, or converted to other nitrogen-containing heterocycles. This allows for the creation of a diverse library of functional materials from a single polymer precursor.

| Polymerization Method | Polymer Architecture | Potential Applications |

| Radical Polymerization | Saturated backbone with pendant functional groups. | Specialty plastics, coatings. |

| Olefin Metathesis (ADMET) | Unsaturated backbone with pendant functional groups. | Functional elastomers, materials for post-modification. |

| Copolymerization | Tunable composition and properties. | Tailored optical and thermal materials. |

Design and Synthesis of Derivatives for Specific Research Applications

The functional groups of this compound can be chemically modified to create a library of derivatives with tailored properties for specific applications.

Derivatization of the Bromophenyl Group: The bromine atom can be readily converted to other functional groups using palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This would allow for the introduction of aryl, vinyl, or alkynyl substituents, leading to materials with modified electronic and photophysical properties.

Modification of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form heterocycles like tetrazoles. These transformations would introduce new functionalities and alter the chemical and physical properties of the molecule.

Reactions of the Alkene: The terminal double bond can undergo various addition reactions to introduce further functionality. For example, hydroboration-oxidation would yield a primary alcohol, while ozonolysis would lead to a carboxylic acid.

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of this compound are well-suited for integration into continuous flow and automated synthesis platforms. nih.govflinders.edu.auuc.ptnih.govdurham.ac.uk

Flow Synthesis: Continuous flow reactors offer advantages in terms of safety, scalability, and process control, particularly for reactions involving hazardous reagents or intermediates. flinders.edu.auuc.ptnih.gov The synthesis of this compound via phase-transfer catalysis or palladium-catalyzed allylation could be adapted to a flow process.

Automated Derivatization: An automated platform could be developed to perform a variety of derivatization reactions on the this compound scaffold. This would enable the rapid generation of a library of compounds for screening in materials science or medicinal chemistry applications. The integration of in-line analysis would allow for real-time optimization of reaction conditions.

The development of such platforms would accelerate the exploration of the chemical space around this versatile building block and facilitate the discovery of new materials with desired properties.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2-(4-Bromophenyl)pent-4-enenitrile, and how can reaction conditions be optimized to improve yield?

- Methodology :

- Synthetic Routes :

Nitrile Formation : Start with a bromophenyl precursor (e.g., 4-bromophenylacetonitrile) and introduce the pent-4-enenitrile moiety via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling using a vinyl boronic ester) .

Halogenation : Brominate a pre-formed nitrile-containing intermediate using N-bromosuccinimide (NBS) under radical or electrophilic conditions .

- Optimization :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency.

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance reaction rates .

- Temperature Control : Monitor exothermic reactions (e.g., bromination) to avoid side products.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodology :

-

Spectroscopy :

-

NMR : Analyze and NMR to confirm the bromophenyl group (δ 7.2–7.6 ppm for aromatic protons) and nitrile functionality (C≡N stretch at ~2200–2260 cm⁻¹ in IR) .

-

Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

-

Crystallography :

-

Single-Crystal X-ray Diffraction (SCXRD) : Refine structures using SHELX software to resolve bond lengths and angles, particularly around the nitrile and alkene groups .

Key Spectral Data for Analogous Compounds Functional Group Aromatic C-H (Br-substituted) C≡N C=C (alkene)

Advanced Questions

Q. How can discrepancies in reported crystallographic data for this compound be resolved?

- Methodology :

- Validation Tools : Use the CheckCIF tool (IUCr) to identify outliers in bond lengths/angles. Cross-reference with SHELXL refinement logs to detect overfitting .

- Data Reproducibility : Compare multiple datasets (e.g., from different labs) to assess systematic errors. For example, inconsistent Br-C bond lengths may indicate radiation damage during data collection .

Q. What strategies are employed to evaluate the electronic properties of this compound for materials science applications?

- Methodology :